Oocydin A -

Oocydin A

Catalog Number: EVT-1585795
CAS Number:
Molecular Formula: C23H31ClO8
Molecular Weight: 470.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oocydin A is produced by specific strains of bacteria, including Serratia plymuthica and other related species. These bacteria are often found in plant rhizospheres, where they play a role in natural biocontrol by suppressing plant pathogens. The compound is classified as a polyketide, which is a type of secondary metabolite synthesized through polyketide synthases. Its classification within the haterumalide family highlights its structural complexity and biological significance.

Synthesis Analysis

Methods

The synthesis of oocydin A has been approached through both natural extraction from bacterial cultures and total synthesis in the laboratory. The total synthesis involves complex organic reactions designed to construct the molecule from simpler precursors.

Technical Details

One notable total synthesis was reported by E. Roulland, which utilized a series of strategic reactions including:

  • Suzuki Coupling: This reaction was employed to form carbon-carbon bonds using palladium catalysis.
  • Tetrahydrofuran Formation: Achieved through a palladium-catalyzed reaction, allowing for the introduction of functional groups.
  • Yamaguchi Esterification: This method facilitated the formation of the macrolactone structure characteristic of oocydin A.
  • Nozaki-Hiyama-Kishi Coupling: Used to finalize the construction of the molecule, although careful workup was necessary to manage byproducts.

These methods highlight the intricate steps required to synthesize oocydin A effectively while maintaining high yields and desired stereochemistry .

Molecular Structure Analysis

Oocydin A possesses a complex molecular structure characterized by multiple rings and functional groups typical of macrolides. The detailed molecular formula is C₁₈H₃₃Cl₂N₃O₇S, indicating the presence of halogens, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 436.44 g/mol
  • Structural Features: The compound includes a macrolide ring system with halogen substituents that enhance its biological activity.
Chemical Reactions Analysis

Reactions

Oocydin A undergoes various chemical reactions that are critical for its biosynthesis and synthetic pathways. Key reactions include:

  • Polyketide Synthase Activity: The enzyme complex responsible for constructing the polyketide backbone through iterative condensation reactions.
  • Tailoring Enzyme Reactions: Flavin-dependent enzymes modify the polyketide chain post-synthesis to introduce halogenation and other functional modifications.

Technical Details

The biosynthetic gene cluster for oocydin A includes genes encoding polyketide synthases and tailoring enzymes that facilitate these transformations. Disruption of this gene cluster results in loss of oocydin A production, underscoring the importance of these enzymes in its biosynthetic pathway .

Mechanism of Action

Oocydin A exerts its biological effects primarily through disruption of cellular processes in target organisms. Its mechanism involves:

  • Inhibition of Fungal Growth: The compound targets specific cellular pathways in fungi, leading to cell death.
  • Bioactivity Against Oomycetes: Oocydin A has shown efficacy against pathogens like Phytophthora, making it valuable in agricultural applications.

Data

Studies have demonstrated that oocydin A has minimum inhibitory concentrations as low as 0.03 µg/mL against certain phytopathogens, indicating potent antifungal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Oocydin A's halogenated structure contributes to its reactivity with biological targets.

Relevant analyses indicate that these properties play a crucial role in determining the efficacy and application potential of oocydin A in various fields .

Applications

Oocydin A has several promising applications:

  • Agricultural Biopesticide: Its antifungal properties make it suitable for use as a biopesticide to control plant diseases caused by fungi and oomycetes.
  • Pharmaceutical Research: Due to its antitumor activity, there is ongoing research into its potential use in cancer therapies.
  • Biological Studies: The compound serves as a model for studying polyketide biosynthesis and microbial interactions within ecosystems.
Biosynthesis & Genetic Architecture of Oocydin A

Trans-Acyltransferase Polyketide Synthase (trans-AT PKS) Gene Cluster Organization

Modular Architecture of the ooc Gene Cluster in Serratia spp.

The ooc biosynthetic gene cluster (BGC) spans 77–80 kb and is organized into three divergently transcribed transcriptional units in Serratia plymuthica and Serratia marcescens [1] [3] [8]. This cluster encodes five multimodular polyketide synthase (PKS) proteins, two free-standing acyltransferase (AT) enzymes, a hydroxymethylglutaryl-CoA synthase (HMGCS) cassette, three flavin-dependent tailoring enzymes, and auxiliary proteins (Table 1). Unlike canonical cis-AT PKSs where AT domains are embedded within each module, the ooc system utilizes trans-acting ATs that iteratively load malonyl-CoA onto acyl carrier protein (ACP) domains across multiple modules [3] [5]. Key features include:

  • Halogenation Module: A specialized module featuring the Fe(II)/α-ketoglutarate-dependent halogenase OocP and its auxiliary partner OocQ, which catalyze chlorination during chain elongation [3] [5].
  • Regulatory Elements: The cluster is positively regulated by N-acyl-L-homoserine lactone (AHL)-dependent quorum sensing and the RNA chaperone Hfq at post-transcriptional levels [1].

Table 1: Core Components of the Oocydin A Trans-AT PKS Cluster

Component TypeGenes/ProteinsFunction
PKS ProteinsOocC, OocJ, OocN, OocQ, OocRMultimodular enzymes for polyketide chain assembly and modification
Trans-AT EnzymesOocS, OocTMalonyl-CoA transfer to ACP domains across modules
Tailoring EnzymesOocP (halogenase), OocH, OocIChlorination, oxidation, and other post-assembly modifications
Ancillary ProteinsOocA (α/β-hydrolase), OocB (efflux)Putative self-resistance and product secretion
Regulatory Factorshfq, rpoS, AHL systemTranscriptional and post-transcriptional regulation of cluster expression
[+] Show Expanded Enzyme Functions

Comparative Genomics of ooc Homologs in Dickeya and Related Enterobacteriaceae

The ooc cluster exhibits broad conservation across plant-associated enterobacteria, notably in biocontrol Serratia and phytopathogenic Dickeya strains. Genomic analyses reveal:

  • Strain Distribution: Functional ooc clusters occur in >50% of analyzed Dickeya strains (e.g., D. solani MK10, D. dianthicola NCPPB 453) and rhizosphere isolates of Pantoea and Xenorhabdus [1] [6].
  • Sequence Identity: DNA-level identity ranges from 78.2% to 100% among Dickeya homologs, with near-complete conservation of PKS domains but variable accessory genes [1].
  • Key Deletion: The oocA gene (encoding an α/β-hydrolase) is conserved in Serratia but universally absent in Dickeya, though its deletion in S. plymuthica does not impair oocydin production [1].

Table 2: Distribution and Features of ooc Homologs in Enterobacteriaceae

Genus/Strainooc Cluster PresenceAntifungal ActivityNotable Genomic Deviations
Serratia plymuthica+ (A153, 4Rx5, 4Rx13)StrongContains oocA/oocB genes
Dickeya solani+ (MK10, IPO 2222)StrongoocA absent; 78.2–100% DNA identity
Xenorhabdus spp.+ (selected strains)ModerateTruncated tailoring enzyme domains
Pseudomonas syringaeNoneAbsent cluster

Enzymatic Machinery for Macrocyclic Lactone Assembly

Role of Hydroxymethylglutaryl-CoA Synthase Cassettes

The HMGCS cassette within the ooc cluster catalyzes a critical β-branching reaction during polyketide assembly. This enzyme condenses acetyl-CoA with acetoacetyl-CoA to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which introduces a methyl-branched precursor for the macrocyclic core [1] [4] [7]. Experimental validation confirms:

  • Biosynthetic Essentiality: In-frame deletion of HMGCS in S. plymuthica abolishes oocydin A production and antifungal activity [1].
  • Evolutionary Divergence: Bacterial HMGCS enzymes (e.g., in ooc) share <60% amino acid identity with eukaryotic homologs, reflecting adaptation to polyketide biosynthesis rather than ketogenesis or mevalonate pathways [4] [7].

Flavin-Dependent Tailoring Enzymes in Post-PKS Modifications

Three flavin-dependent enzymes orchestrate late-stage modifications of the oocydin scaffold:

  • OocP Halogenase: Requires OocQ as an auxiliary protein for regioselective chlorination at C18, generating the signature 18-chloro-19-carboxylate moiety essential for bioactivity [3] [5].
  • Dehydrogenases (OocH/OocI): Catalyze oxidations to form conjugated diene systems and the α-pyrone terminus, enhancing electrophilicity and membrane interaction [3] [10].Mechanistic Insight: OocP utilizes Fe²⁺/α-ketoglutarate to generate hypochlorite, which attacks a PKS-bound polyketide intermediate. This occurs during chain elongation rather than post-release [5] [10].

Evolutionary Conservation of Trans-AT Systems in Halogenated Macrolide Production

Trans-AT PKS clusters exhibit exceptional modular plasticity through natural recombination, enabling structural diversification of halogenated macrolides like oocydin A. Key evolutionary patterns include:

  • Combinatorial Hybridization: Phylogenomic analyses (e.g., transPACT algorithm) reveal mosaic architectures where homologous KS domains recur across disparate BGCs. For example, modules 3–4 and 6–17 of the misakinolide (actin-targeting) PKS share >85% KS identity with oocydin modules, suggesting conserved "block" exchanges [6].
  • Conserved Fusion Sites: The LPTYPFx5W motif at the C-terminus of ketosynthase domains serves as a recombination "hotspot". Engineered fusions at this site in S. plymuthica yield functional chimeric PKSs producing chlorinated hybrids [5] [9].
  • Ecological Optimization: ooc homologs in plant pathogens (Dickeya) versus biocontrol strains (Serratia) show differential regulation (e.g., quorum sensing dependence), aligning with host-microbe interaction strategies [1] [6].

Table 3: Evolutionary Signatures in Trans-AT PKS Hybrids

Polyketide FamilyShared Module BlocksFunctional ImpactConserved Motif
Oocydin/HaterumalidesKS3–KS5, KS9–KS12Macrocycle chlorination and lactonizationLPTYPFx5W (KS-CT)
Pederin-typeModules 1–5, 6–10Eastern vs. Western fragment biosynthesisNAHVILEE (KS-CT)*
Actin-binding macrolidesModules 3–4, 6–17Pharmacophore conservation across hybridsCo-evolving KR-KS sectors

* NAHVILEE motif shows lower engineering success than LPTYPFx5W [5]

Concluding Insight: The evolutionary trajectory of trans-AT systems like ooc underscores their biotechnological promise. Leveraging conserved recombination rules and enzymatic cassettes (e.g., HMGCS, halogenases) enables rational design of "unnatural" macrolides with tailored bioactivities [5] [6] [9].

Compound Name Registry:

  • Oocydin A
  • Haterumalide NA
  • FR177391 (anti-hyperlipidemic analog)
  • 18-chloro-19-carboxyoocydin (core scaffold)

Properties

Product Name

Oocydin A

IUPAC Name

(E)-5-[(6Z,9E)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid

Molecular Formula

C23H31ClO8

Molecular Weight

470.9 g/mol

InChI

InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6+

InChI Key

OAWOFENLLWPBEQ-DDIADDBLSA-N

Synonyms

oocydin A

Canonical SMILES

CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl

Isomeric SMILES

C/C/1=C/C/C=C(\CCC2CC(C(O2)C(/C=C(\C)/CC(=O)O)O)OC(=O)CC1OC(=O)C)/Cl

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